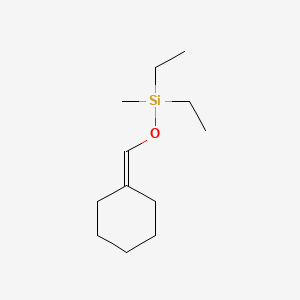
(Cyclohexylidenemethoxy)(diethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylidenemethoxy)(diethyl)methylsilane is an organosilicon compound characterized by its unique structure, which includes a cyclohexylidene group, a methoxy group, and diethyl and methyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylidenemethoxy)(diethyl)methylsilane typically involves the reaction of cyclohexanone with diethylmethylsilane in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C. The reaction proceeds via the formation of an intermediate silyl ether, which then undergoes further transformation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylidenemethoxy)(diethyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: 0-25°C.
Substitution: Alkyl halides, acyl chlorides; conditions: reflux or elevated temperatures.
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Cyclohexylidenemethoxy)(diethyl)methylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals and as a component in medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Cyclohexylidenemethoxy)(diethyl)methylsilane involves its ability to undergo various chemical transformations, which are facilitated by the presence of the silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Diethoxymethylsilane: Similar in structure but lacks the cyclohexylidene group.
Methyldiethoxysilane: Contains diethoxy and methyl groups but no cyclohexylidene group.
Cyclohexyldimethoxymethylsilane: Similar but contains two methoxy groups instead of one methoxy and one diethyl group.
Uniqueness: (Cyclohexylidenemethoxy)(diethyl)methylsilane is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
CAS No. |
61490-91-3 |
|---|---|
Molecular Formula |
C12H24OSi |
Molecular Weight |
212.40 g/mol |
IUPAC Name |
cyclohexylidenemethoxy-diethyl-methylsilane |
InChI |
InChI=1S/C12H24OSi/c1-4-14(3,5-2)13-11-12-9-7-6-8-10-12/h11H,4-10H2,1-3H3 |
InChI Key |
NOPNXCSUOISHON-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















